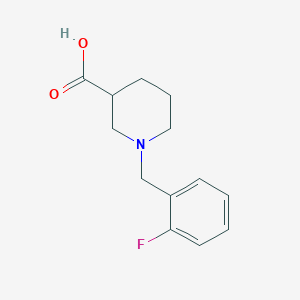

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXCBDNTCRUQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397991 | |

| Record name | 1-(2-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896046-65-4 | |

| Record name | 1-(2-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance due to their prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The functionalization of the piperidine ring allows for the precise tuning of physicochemical and pharmacological properties. This guide focuses on 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, a key building block whose structural integrity is fundamental to its application in medicinal chemistry.

This document provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the comprehensive characterization of this molecule. Our approach is rooted in explaining the causality behind experimental choices and data interpretation, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation for all spectroscopic analysis.

Chemical Structure:

Figure 1. Structure of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 896046-65-4 | [4] |

| Molecular Formula | C₁₃H₁₆FNO₂ | Calculated |

| Molecular Weight | 237.27 g/mol | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework. We will examine both ¹H and ¹³C NMR data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is predicted to be complex due to the overlapping signals of the piperidine ring protons.

Causality in Proton Assignments:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.[5]

-

Aromatic Protons (Fluorobenzyl Group): The four protons on the fluorophenyl ring will appear in the aromatic region (7.0-7.5 ppm). The fluorine atom will cause splitting, resulting in complex multiplets.

-

Benzylic Protons (-CH₂-Ar): These two protons are adjacent to the aromatic ring and the piperidine nitrogen, appearing as a singlet around 3.5-4.0 ppm.

-

Piperidine Ring Protons: These protons (at positions 2, 3, 4, 5, and 6) will produce a series of complex, overlapping multiplets in the aliphatic region (1.5-3.5 ppm). The proton at C3 will be coupled to the adjacent protons at C2 and C4.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~12.5 | Broad s | 1H | -COOH |

| ~7.4-7.1 | m | 4H | Ar-H |

| ~3.6 | s | 2H | Ar-CH₂ -N |

| ~3.2-1.6 | m | 9H | Piperidine ring protons |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Causality in Carbon Assignments:

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears downfield, typically between 170-185 ppm.[5][6]

-

Aromatic Carbons: Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly affected. The other aromatic carbons will appear in the typical 115-140 ppm range.

-

Aliphatic Carbons: The benzylic carbon and the five carbons of the piperidine ring will appear in the upfield region (20-60 ppm).

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~175 | C =O (Carboxylic Acid) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~132-124 | Aromatic C H and C -CH₂ |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C H ortho to F |

| ~55-50 | Ar-C H₂ and Piperidine C H₂ (adjacent to N) |

| ~45 | Piperidine C H-COOH |

| ~30-25 | Piperidine C H₂ |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. Internal standards and proper sample preparation are critical.

-

Sample Preparation: Dissolve 5-10 mg of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Apply a 90° pulse.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the slowly relaxing carboxylic acid proton.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Use a proton-decoupled sequence.

-

Set the spectral width to cover 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS signal.

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Interpretation

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and an aromatic ring.

Causality in Vibrational Assignments:

-

O-H Stretch (Carboxylic Acid): The most prominent feature of a carboxylic acid is an extremely broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, resulting from strong intermolecular hydrogen bonding.[6][7] This broadness is a key diagnostic feature that distinguishes it from the sharper O-H stretch of an alcohol.[8]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl groups appear just below 3000 cm⁻¹.[9]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1700-1730 cm⁻¹ for the carbonyl group of the hydrogen-bonded carboxylic acid.[7]

-

C=C Stretches (Aromatic): Medium to weak absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon stretching within the aromatic ring.[8]

-

C-O Stretch: A moderate band between 1210-1320 cm⁻¹ corresponds to the C-O single bond stretch of the carboxylic acid.[7]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 3000-2850 | Medium | C-H stretch | Aliphatic |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1320-1210 | Medium | C-O stretch | Carboxylic Acid |

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically processed automatically by the instrument software to produce a plot of transmittance or absorbance versus wavenumber.

Visualization: IR Analysis Workflow

Sources

- 1. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Methodological & Application

High-yield synthesis methods for 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

An Application Note and Protocol Guide to High-Yield Synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is a key building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. Its structural features, combining a constrained piperidine ring with an ortho-fluorinated benzyl group, make it a valuable scaffold for developing novel therapeutics. The demand for efficient and scalable synthetic routes to this compound is therefore significant. This guide provides detailed protocols for two high-yield synthetic methods, offering insights into the rationale behind experimental choices to empower researchers in their chemical synthesis endeavors.

Comparative Overview of Synthetic Strategies

Two primary strategies have emerged as highly effective for the synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid: Reductive Amination and Direct N-Alkylation .

-

Reductive Amination: This one-pot reaction involves the formation of an iminium intermediate from piperidine-3-carboxylic acid and 2-fluorobenzaldehyde, which is then immediately reduced to the target amine. This method is often favored for its operational simplicity and the use of readily available starting materials.[1][2][3]

-

Direct N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen onto an electrophilic 2-fluorobenzyl halide. While straightforward, this method requires careful control of reaction conditions to avoid over-alkylation and ensure high yields.[4]

The choice between these methods will depend on factors such as available starting materials, desired scale, and the specific capabilities of the laboratory.

Method 1: High-Yield Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[2] The reaction proceeds through the formation of an imine or iminium ion, which is then reduced in situ. The choice of reducing agent is critical to the success of the reaction, with milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) being preferred as they do not readily reduce the starting aldehyde.[1][3]

Principle and Advantages

The key advantage of this one-pot procedure is the direct conversion of an aldehyde and an amine to the corresponding substituted amine, minimizing intermediate isolation steps and improving overall efficiency. The reaction is typically carried out under mild conditions, which helps to preserve sensitive functional groups.

Experimental Protocol

Materials:

-

Piperidine-3-carboxylic acid

-

2-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Methanol (for workup)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 2-fluorobenzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium intermediate.

-

In a separate flask, carefully prepare a solution of sodium triacetoxyborohydride (1.5 eq) in DCM.

-

Slowly add the sodium triacetoxyborohydride solution to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Adjust the pH of the mixture to ~2 with 1 M HCl.

-

Separate the aqueous and organic layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid as a white solid.

Reaction Workflow

Caption: Reductive Amination Workflow

Method 2: Direct N-Alkylation with 2-Fluorobenzyl Halide

Direct N-alkylation is a fundamental method for forming C-N bonds and relies on the nucleophilicity of the amine.[4] The choice of base is crucial to deprotonate the piperidine nitrogen, enhancing its nucleophilicity for the subsequent attack on the electrophilic benzyl halide.

Principle and Considerations

This SN2 reaction is typically performed in the presence of a non-nucleophilic base to prevent competition with the amine. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The solvent choice is also important, with polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) being preferred to dissolve the reagents and facilitate the reaction.[4]

Experimental Protocol

Materials:

-

Piperidine-3-carboxylic acid

-

2-Fluorobenzyl bromide or 2-Fluorobenzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidine-3-carboxylic acid (1.0 eq) in acetonitrile (ACN), add potassium carbonate (2.5 eq).

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add 2-fluorobenzyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Adjust the pH of the aqueous layer to the isoelectric point of the product to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid.

-

Further purification can be achieved by recrystallization if necessary.

Reaction Workflow

Caption: Direct N-Alkylation Workflow

Data Summary and Comparison

| Parameter | Method 1: Reductive Amination | Method 2: Direct N-Alkylation |

| Starting Materials | Piperidine-3-carboxylic acid, 2-Fluorobenzaldehyde | Piperidine-3-carboxylic acid, 2-Fluorobenzyl halide |

| Key Reagents | NaBH(OAc)₃ or NaBH₃CN | K₂CO₃ or NaH |

| Typical Yield | 80-95% | 75-90% |

| Reaction Time | 12-24 hours | 4-8 hours |

| Reaction Temperature | Room Temperature | 50-60 °C |

| Advantages | One-pot, mild conditions, high yields | Faster reaction times, simple reagents |

| Considerations | Longer reaction time, moisture-sensitive reducing agent | Potential for over-alkylation, requires heating |

Troubleshooting and Optimization

-

Low Yield in Reductive Amination: Ensure the aldehyde is of high purity and the reducing agent is fresh and handled under anhydrous conditions. The pH of the reaction can also be optimized; a slightly acidic condition often favors iminium ion formation.

-

Side Reactions in N-Alkylation: To minimize the formation of quaternary ammonium salts, the alkylating agent can be added slowly to the reaction mixture.[4] Using a stoichiometric amount of the alkylating agent is also recommended.

-

Purification Challenges: The amphoteric nature of the product can sometimes complicate purification. Adjusting the pH to the isoelectric point is a key step for precipitation. If the product is highly soluble in the aqueous phase during workup, continuous extraction may be necessary.

Conclusion

Both reductive amination and direct N-alkylation are highly effective methods for the synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid. The choice of method will be guided by the specific requirements of the synthesis. Reductive amination offers a mild, one-pot procedure with excellent yields, making it an attractive option for many applications. Direct N-alkylation provides a faster alternative, particularly when scaling up the reaction. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthetic route to obtain this valuable building block with high efficiency and purity.

References

- Vertex AI Search, "Synthesis of Piperidine Nucleosides as Conform

- Vertex AI Search, "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Vertex AI Search, "Show how to synthesize the following amines from the indic

- Vertex AI Search, "Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH)

- Google Patents, "US20130012712A1 - Method for preparing disubstituted piperidine and intermedi

- Google Patents, "CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids"

- DigitalCommons@TMC, "A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride"

- Google Patents, "US8344161B2 - Process for the prepar

- UCL Discovery, "RSC Medicinal Chemistry - RESEARCH ARTICLE"

- ResearchGate, "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars"

- ODU Digital Commons, "The Regioselective 3-Alkyl

- ResearchGate, "THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla M

- ResearchGate, "Procedure for N-alkyl

- Thieme Connect, "20.5.1.2.

- YouTube, "Reductive Amin

- ACS Publications, "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments"

- OpenStax, "24.6 Synthesis of Amines - Organic Chemistry"

- Royal Society of Chemistry, "Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing)"

- National Institutes of Health, "A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride"

- Google Patents, "CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid"

- JPSBR, "Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester"

- ResearchGate, "20.2.1.2.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, enabling the consistent achievement of high yield and purity. Here, you will find scientifically grounded answers to frequently asked questions and in-depth troubleshooting guides to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, and what are its primary challenges?

A1: The most prevalent and direct method is the N-alkylation of piperidine-3-carboxylic acid (also known as nipecotic acid) with 2-fluorobenzyl halide (typically the bromide or chloride). This is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the benzylic carbon of the 2-fluorobenzyl halide.

The primary challenges with this route are:

-

Low Yield: Often resulting from incomplete reactions, challenging purification, or the formation of side products.

-

Over-alkylation: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt. This byproduct is often highly water-soluble, complicating purification and reducing the yield of the desired product.[1]

-

Purity Issues: Contamination with unreacted starting materials or the aforementioned quaternary salt can make achieving high purity difficult. The zwitterionic nature of the starting material and product can also present solubility and purification challenges.

Q2: Which is the better alkylating agent: 2-fluorobenzyl bromide or 2-fluorobenzyl chloride?

A2: 2-Fluorobenzyl bromide is generally more reactive than 2-fluorobenzyl chloride due to bromide being a better leaving group than chloride.[2] This higher reactivity can lead to faster reaction times and milder reaction conditions. However, it can also increase the propensity for over-alkylation.[1] The choice often depends on balancing reactivity with control over side reactions. For a less reactive system or if the reaction is sluggish, the bromide is preferred. If over-alkylation is a significant issue, the chloride might offer better control, potentially with a moderate increase in reaction temperature or time.

Q3: What is the purpose of a base in the N-alkylation reaction?

A3: A base is crucial for neutralizing the hydrohalic acid (HBr or HCl) that is formed as a byproduct during the reaction. Without a base, the acid will protonate the piperidine nitrogen, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the alkylating agent, effectively stopping or slowing the reaction.[3] Common bases include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), which are strong enough to neutralize the acid but mild enough to minimize other side reactions.

Q4: Is reductive amination a viable alternative for this synthesis?

A4: Yes, reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[1] This two-step, one-pot process involves the reaction of piperidine-3-carboxylic acid with 2-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A key advantage is that it avoids the formation of quaternary ammonium salts.[1] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective for imines over aldehydes.[1][4]

Synthesis Pathway Overview

The diagram below illustrates the two primary synthetic routes discussed: direct N-alkylation and reductive amination.

Sources

Troubleshooting guide for 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid experiments

Welcome to the technical support resource for experiments involving 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this valuable scaffold. We will delve into the causality behind experimental phenomena and provide robust, field-tested protocols to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid and why is it used?

A1: 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals, and this compound serves as a versatile building block in drug discovery.[1][2] The fluorobenzyl group can modulate physicochemical properties like lipophilicity and metabolic stability, while the carboxylic acid handle allows for further chemical modifications, such as amide bond formation. Derivatives of N-benzyl piperidines are explored for a wide range of biological activities, including as inhibitors for enzymes like acetylcholinesterase.[3][4][5]

Q2: What are the key physical properties I should be aware of?

A2: As a carboxylic acid, this compound is expected to be a solid at room temperature with a relatively high melting point and boiling point due to its ability to form hydrogen-bonded dimers.[6] Its solubility is pH-dependent; it will be more soluble in aqueous base (as the carboxylate salt) and aqueous acid (as the ammonium salt) than in neutral water or nonpolar organic solvents. Its zwitterionic character at neutral pH can make extraction challenging.

Part 1: Synthesis Troubleshooting Guide

The most common route to this compound is the N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) with 2-fluorobenzyl halide. This section addresses frequent issues encountered during this synthesis.

Q: My N-alkylation reaction shows low conversion or is extremely slow. What's going wrong?

A: This is a common issue often rooted in the nature of the starting material and reaction conditions. Here are the primary causes and solutions:

-

Cause 1: Zwitterionic Starting Material. Piperidine-3-carboxylic acid exists as a zwitterion, where the basic piperidine nitrogen is protonated by the acidic carboxylic acid. This internal salt formation neutralizes the nucleophilicity of the nitrogen, preventing it from attacking the electrophilic 2-fluorobenzyl halide.

-

Solution: You must use a base to deprotonate the piperidinium ion and free the lone pair on the nitrogen. The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[7] For stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[7]

-

-

Cause 2: Inappropriate Solvent. The zwitterionic starting material has poor solubility in many common aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM). If the starting material is not dissolved, the reaction will be a slow, heterogeneous mixture.

-

Solution: A polar aprotic solvent like Dimethylformamide (DMF) is an excellent choice as it can better solvate the starting materials.[7] Using a base like K₂CO₃ in DMF at a slightly elevated temperature (e.g., 60-80 °C) often provides a good balance of solubility and reactivity.

-

-

Cause 3: Insufficient Activation of Electrophile. While 2-fluorobenzyl chloride is common, the corresponding bromide or iodide is more reactive.

-

Solution: If using 2-fluorobenzyl chloride, consider adding a catalytic amount of sodium iodide or potassium iodide ("Finkelstein conditions") to generate the more reactive 2-fluorobenzyl iodide in situ.

-

Experimental Workflow: Synthesis

Caption: General workflow for synthesis and purification.

Q: I'm seeing a significant amount of a less polar, higher Rf spot on my TLC plate. What is it and how can I prevent it?

A: This is almost certainly the di-alkylated quaternary ammonium salt, a common side product in N-alkylation reactions.

-

Mechanism: Once the desired product, 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, is formed, its tertiary amine nitrogen can act as a nucleophile and react with another molecule of 2-fluorobenzyl halide. This forms a quaternary ammonium salt.

-

Prevention:

-

Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the benzyl halide. A ratio of 1.1 to 1.0 (amine:halide) is a good starting point.

-

Slow Addition: Adding the 2-fluorobenzyl halide slowly (e.g., via a syringe pump over several hours) to the solution of the amine and base ensures that the halide concentration remains low, favoring reaction with the more abundant primary or secondary amine over the tertiary amine product.[7]

-

Troubleshooting Tree: Low Synthetic Yield

Caption: Decision tree for diagnosing low reaction yield.

Part 2: Work-up & Purification Challenges

Q: During aqueous work-up, my product seems to remain in the aqueous layer, leading to low extraction efficiency. Why?

A: This is due to the amphoteric nature of your product, which contains both a basic tertiary amine and an acidic carboxylic acid.

-

Explanation:

-

At High pH (>8): The carboxylic acid is deprotonated to the carboxylate (-COO⁻), making the molecule a water-soluble anion.

-

At Low pH (<4): The tertiary amine is protonated to the ammonium salt (-NR₂H⁺), making the molecule a water-soluble cation.

-

At Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule will exist predominantly as a neutral zwitterion, which has the lowest aqueous solubility and highest solubility in organic solvents.

-

-

Solution:

-

After quenching the reaction with water, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6. This is likely near the pI.

-

Extract with a moderately polar solvent like ethyl acetate (EtOAc) or a 9:1 mixture of Dichloromethane:Isopropanol.

-

If emulsions form, add brine (saturated NaCl solution) to break them.

-

Q: My final product is a persistent oil or a gummy solid. How can I get it to crystallize?

A: This is common for molecules with conformational flexibility. If standard crystallization from solvents like EtOAc/Hexanes fails, consider these options:

-

Purification by Chromatography: Flash column chromatography on silica gel is a reliable method. Use a gradient elution system, starting with a less polar mixture (e.g., 100% EtOAc) and gradually increasing polarity by adding methanol (e.g., 0-10% MeOH in EtOAc). A small amount of acetic acid (0.5%) in the mobile phase can improve peak shape by keeping the carboxylic acid protonated.

-

Salt Formation: Convert the product to a well-defined salt. Bubbling HCl gas through an ethereal or EtOAc solution of your purified product can precipitate the hydrochloride salt, which is often a stable, crystalline solid. Alternatively, treatment with one equivalent of an acid like p-toluenesulfonic acid can yield a crystalline tosylate salt.[8]

Part 3: Analytical & Characterization FAQs

Q: What are the key signals to look for in the ¹H NMR spectrum to confirm my product?

A: Successful synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid can be confirmed by identifying these characteristic proton signals.

| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | May not be visible in D₂O due to exchange. |

| Aromatic (Fluorophenyl) | 7.0 - 7.5 | multiplet | Complex pattern due to fluorine coupling. |

| Benzyl (-CH₂-Ar) | ~3.6 | singlet | Key signal indicating successful N-alkylation. |

| Piperidine Protons | 1.5 - 3.2 | multiplets | Complex, overlapping signals from the piperidine ring. |

Q: My NMR spectrum is complex and shows unexpected peaks. What are common impurities?

A: Besides unreacted starting materials, look for the following:

-

Residual Solvent: Peaks corresponding to DMF (δ ~2.9, 8.0), EtOAc (δ ~1.2, 2.0, 4.1), or other purification solvents.

-

Di-alkylated Product: The benzyl protons of the quaternary salt will be shifted further downfield compared to the desired product.

-

N-Oxide: If oxidative conditions were present, the formation of an N-oxide is possible, which would significantly alter the chemical shifts of the protons adjacent to the nitrogen.

References

-

ResearchGate. Procedure for N-alkylation of Piperidine?. (2017-03-16). Available from: [Link]

- Google Patents. US2955111A - Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides.

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. Available from: [Link]

-

PubChem. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. Available from: [Link]

-

ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available from: [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022-07-21). Available from: [Link]

-

PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023-02-15). Available from: [Link]

-

KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021-06-22). Available from: [Link]

- Google Patents. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

National Institutes of Health. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2022-09-30). Available from: [Link]

-

Wikipedia. 4-Benzylpiperidine. Available from: [Link]

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2012-08-06). Available from: [Link]

-

PubMed. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. (2005-12-15). Available from: [Link]

-

Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023-03-24). Available from: [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. (2023-01-23). Available from: [Link]

-

MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.. Available from: [Link]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]

Technical Support Center: 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Document ID: TSD-FBPC-01A

Last Updated: January 18, 2026

Introduction

Welcome to the technical support guide for 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. Understanding the stability profile and potential degradation pathways of an active pharmaceutical ingredient (API) is critical for ensuring data integrity, developing robust formulations, and meeting regulatory expectations.[1][2] This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on the chemical nature of the molecule and established principles of drug degradation.

Frequently Asked Questions (FAQs)

Q1: My analytical results show a decreasing peak area for my main compound over time. Is 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid known to be unstable?

A1: Inconsistent analytical results, such as a diminishing peak area in chromatography, are often the first sign of compound degradation.[3] 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid possesses several functional groups that can be susceptible to degradation under common laboratory and storage conditions. The molecule contains a tertiary amine within the piperidine ring, a benzylic position, and a carboxylic acid, all of which can be reactive.[3] Establishing the stability of the molecule under your specific experimental conditions through forced degradation studies is a crucial first step in any research campaign.[1][4]

Q2: Based on its structure, what are the most likely degradation pathways for this molecule?

A2: While specific degradation pathways for 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid may not be extensively documented in public literature, we can infer likely pathways based on its functional groups. The primary sites for degradation are the piperidine tertiary amine and the benzylic carbon.

-

Oxidation: The tertiary amine of the piperidine ring is highly susceptible to oxidation, which can lead to the formation of an N-oxide. This is a very common degradation pathway for molecules containing such a moiety.[3] Further oxidation or rearrangement could potentially lead to ring-opening products.[5]

-

N-Debenzylation: The bond between the piperidine nitrogen and the benzylic carbon can be labile, especially under oxidative or certain photolytic conditions. This would lead to the formation of piperidine-3-carboxylic acid and 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[3] The fluorobenzyl group may be particularly susceptible.

-

Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO₂) from the carboxylic acid group is a possibility, although this typically requires significant heat.[3][6]

Below is a diagram illustrating the primary hypothesized degradation pathways.

Caption: Hypothesized degradation pathways for the target molecule.

Q3: What are the best practices for preventing degradation during storage and routine experimental use?

A3: To minimize degradation and ensure the integrity of your results, adhere to the following preventative measures:

-

Storage Conditions: Store the solid compound in a cool, dark, and dry environment. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative and hydrolytic degradation.

-

Light Protection: Always use amber vials or wrap containers and reaction vessels in aluminum foil to protect the compound from light, thereby minimizing the risk of photodegradation.[3]

-

pH Control: The stability of the compound can be highly pH-dependent. When preparing solutions, using a buffered system can help prevent acid or base-catalyzed degradation. The optimal pH for stability should be determined experimentally.

-

Solvent Purity: Use high-purity, anhydrous solvents whenever possible, especially for stock solutions. Peroxides in older ethers or trace metal impurities can catalyze oxidative degradation.

-

Temperature Control: Avoid exposing the compound to high temperatures. Prepare stock solutions at room temperature and store them at recommended conditions (e.g., 2-8°C or -20°C), minimizing freeze-thaw cycles.

Troubleshooting Guide

Problem 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How do I confirm if they are degradation products?

Answer: The appearance of new, unexpected peaks is a classic sign of either contamination or degradation. To systematically determine their origin, a forced degradation study is the most effective approach.[2][4] This involves intentionally stressing the molecule under various conditions to generate its likely degradation products. If the retention times of your unknown peaks match those generated during the stress study, you have strong evidence of degradation.

See Protocol 1: Forced Degradation Study for a detailed methodology. The workflow below outlines the logical steps for this investigation.

Caption: Workflow for identifying unknown analytical peaks.

Problem 2: My reaction yield is consistently low, and I've optimized all other parameters. Could degradation of the starting material be the cause?

Answer: Absolutely. The purity and stability of your starting material are paramount for achieving expected reaction yields. If 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is degrading in its storage container or in the reaction solvent before the reaction begins, the effective concentration of the active starting material is lowered, directly impacting the yield.

Troubleshooting Steps:

-

Re-analyze Purity: Before starting your reaction, run a purity check on your starting material using a reliable analytical method like HPLC or qNMR. Compare this to the purity stated on the certificate of analysis.

-

Solvent Pre-incubation Test: Dissolve your starting material in the reaction solvent under the planned reaction conditions (temperature, atmosphere) but without adding other reagents. Take aliquots at different time points (e.g., 0, 30, 60 minutes) and analyze them by HPLC to see if the compound is degrading under the reaction setup conditions alone.

-

Review Storage: Confirm that your material has been stored according to the recommendations (cool, dark, dry, inert atmosphere). If the material is old or has been stored improperly, it is highly likely to have degraded.

Problem 3: I observed a color change (e.g., to yellow/brown) or precipitation in my stock solution. What does this indicate?

Answer: A physical change like discoloration or precipitation is a strong indicator of chemical degradation.

-

Color Change: The formation of colored species often results from oxidative degradation pathways, which can produce highly conjugated systems or radical species that absorb visible light.

-

Precipitation: This can occur for two primary reasons related to degradation. First, the degradation products may have significantly lower solubility in your chosen solvent than the parent compound.[3] Second, degradation could lead to the formation of a salt (e.g., if the piperidine ring is opened and reacts further) or a polymer, which then precipitates from the solution.

In either case, the solution should be considered compromised. Do not use it for quantitative experiments. It is recommended to discard the solution and prepare a fresh one from solid material after verifying its purity.

Protocols & Data

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the API to identify potential degradation products and establish a stability-indicating analytical method.[2]

Objective: To generate degradation products of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 8 hours). Neutralize the final sample with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[3] Withdraw samples at intermediate time points. Neutralize the final sample with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[3]

-

Thermal Degradation: Place a sample of the solid powder and 1 mL of the stock solution in an oven at 80°C for 48 hours.[3]

-

Photolytic Degradation: Expose a sample of the solid powder and 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions).

-

Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light, to serve as an unstressed control.

-

Analysis: Analyze all stressed samples and the control sample using the stability-indicating HPLC method described in Protocol 2 .

Hypothetical Forced Degradation Data Summary

The table below illustrates how results from a forced degradation study can be summarized.[3]

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants Detected | Major Degradant RRT |

| Control | 48h | 99.8% | <0.2% | 0 | N/A |

| 1 M HCl, 60°C | 24h | 85.2% | 14.6% | 2 | 0.78 |

| 0.1 M NaOH, RT | 24h | 91.5% | 8.3% | 3 | 0.91, 1.15 |

| 3% H₂O₂, RT | 8h | 78.9% | 20.9% | 4 | 0.85 (N-oxide) |

| Heat (Solid), 80°C | 48h | 98.1% | 1.7% | 1 | 1.32 |

| Photolytic (ICH) | - | 93.4% | 6.4% | 2 | 1.08 |

RRT = Relative Retention Time

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To develop an HPLC method capable of separating the parent API from all process impurities and degradation products generated during stress testing.

Instrumentation:

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-18.5 min: Return to 5% B

-

18.5-22 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 220 nm and 254 nm; MS scan in positive ESI mode.

-

Injection Volume: 5 µL.

Self-Validation Check: The method is considered "stability-indicating" if the peak purity analysis (from PDA or MS data) confirms that the parent peak is spectrally pure in all stressed samples and that all degradation products are baseline-resolved from the parent and each other.

References

-

ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved January 18, 2026, from [Link]

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved January 18, 2026, from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 18, 2026, from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved January 18, 2026, from [Link]

-

PubMed. (2015). Direct photocatalytic fluorination of benzylic C-H bonds with N-fluorobenzenesulfonimide. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2017). Degradation Pathway. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved January 18, 2026, from [Link]

-

ScienceDirect. (n.d.). Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. Retrieved January 18, 2026, from [Link]

-

PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Direct photocatalytic fluorination of benzylic C–H bonds with N-fluorobenzenesulfonimide. Retrieved January 18, 2026, from [Link]

-

MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Retrieved January 18, 2026, from [Link]

-

NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Enantiomeric Separation of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid Isomers

Welcome to the technical support center for the enantiomeric separation of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving this chiral compound. Given its zwitterionic nature—possessing both a carboxylic acid and a tertiary amine—this molecule presents unique challenges that require careful method development.

This document provides a comprehensive overview of separation strategies, detailed troubleshooting guides, and step-by-step protocols to ensure you can achieve robust and reproducible enantiomeric separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid enantiomers?

The main challenge arises from the molecule's amphoteric or zwitterionic character. It contains both an acidic group (carboxylic acid) and a basic group (tertiary amine of the piperidine ring). This dual functionality can lead to strong, undesirable interactions with the silica backbone of many chiral stationary phases (CSPs), resulting in poor peak shape (tailing) and low resolution. Successful separation requires a strategy that can simultaneously manage these ionic interactions while promoting stereoselective recognition.

Q2: Which analytical technique is generally more suitable for this compound: HPLC or SFC?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[1]

-

HPLC , particularly with zwitterionic or ion-exchange type CSPs, is a well-established approach for polar and ionizable compounds.[2][3] It offers a wide range of mobile phase options, including polar organic and reversed-phase conditions.

-

SFC is an increasingly popular "green" alternative that uses supercritical CO2 as the primary mobile phase.[4] It is known for high efficiency and fast separations.[5] For polar, zwitterionic compounds like this, SFC often requires polar co-solvents (like methanol) and additives to achieve good peak shape and resolution.[6]

The choice often depends on available instrumentation and the specific goals (analytical vs. preparative scale). SFC can be significantly faster, which is an advantage for high-throughput screening.[7]

Q3: What type of chiral stationary phase (CSP) is a good starting point for method development?

For a zwitterionic analyte, a zwitterionic ion-exchange CSP is an excellent and logical starting point.[8] These phases, often based on Cinchona alkaloids, are specifically designed to interact with both acidic and basic functional groups through a "double ion-pairing" mechanism.[3] This synergistic interaction can provide superior enantioselectivity for amphoteric compounds compared to other CSP types.[8]

Alternatively, polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are highly versatile and should also be screened.[9] However, they will almost certainly require the use of acidic and/or basic mobile phase additives to control ionization and minimize peak tailing.[10]

Core Methodology: Chiral Chromatography Strategies

The key to separating 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is to control its ionization state and promote specific chiral recognition interactions.

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical parameter in any chiral separation.

| CSP Type | Principle of Separation | Suitability for Target Analyte | Key Considerations |

| Zwitterionic Ion-Exchange CSPs | Employs both anion- and cation-exchange functionalities. The chiral selector engages in a "double ion-pairing" interaction with the zwitterionic analyte.[3] | Excellent. Specifically designed for amphoteric compounds like amino acids and their derivatives.[11][12] | Often used in polar organic or reversed-phase modes. Mobile phase pH and ionic strength are critical parameters. |

| Polysaccharide-Based CSPs | Chiral recognition occurs via hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide polymer.[9] | Good to Excellent. These are broad-spectrum CSPs, but require mobile phase additives to manage the analyte's ionic character. | Requires careful optimization of acidic/basic additives to prevent peak tailing. Both normal-phase and SFC modes are viable. |

| Protein-Based CSPs (e.g., AGP) | Mimics biological binding interactions, often involving a combination of ionic, hydrophobic, and hydrogen bonding forces. | Good. Columns like α1-acid glycoprotein (AGP) can be effective for separating piperidine derivatives and other ionizable drugs.[13] | Typically used in reversed-phase mode with buffered aqueous-organic mobile phases. |

Mobile Phase Optimization: The Role of Additives

Additives are not optional; they are essential for achieving separation of this analyte.[14]

-

For Polysaccharide CSPs (Normal Phase/SFC):

-

Acidic Additive (e.g., Trifluoroacetic Acid - TFA, Formic Acid): An acid is added to protonate the tertiary amine, ensuring consistent cationic character. This also helps suppress interactions with residual acidic silanols on the silica surface. A typical starting concentration is 0.1%.[10]

-

Basic Additive (e.g., Diethylamine - DEA): A base is added to deprotonate the carboxylic acid, ensuring consistent anionic character. More importantly, it effectively masks active silanol sites on the stationary phase, which are a primary cause of peak tailing for basic compounds.[9]

-

The Balancing Act: For a zwitterion, you may need both, or you may find that an acidic additive alone is sufficient to protonate the amine while the carboxylic acid's interaction is managed by the polar mobile phase. The optimal choice must be determined experimentally.

-

-

For Zwitterionic CSPs (Polar Ionic Mode):

-

The mobile phase is typically a polar organic solvent like methanol, often with a salt like ammonium formate or ammonium acetate added.[15] The salt concentration and pH of the solution control the ionization state of both the analyte and the stationary phase, directly influencing retention and selectivity.

-

Troubleshooting Guide

// Nodes Start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoSep [label="Q: No Separation (Rs = 0)", fillcolor="#FBBC05", fontcolor="#202124"]; PoorRes [label="Q: Poor Resolution (Rs < 1.5)", fillcolor="#FBBC05", fontcolor="#202124"]; BadPeak [label="Q: Poor Peak Shape (Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; DriftRT [label="Q: Drifting Retention Times", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_NoSep1 [label="A1: Screen different CSPs (e.g., Zwitterionic, Polysaccharide).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_NoSep2 [label="A2: Change mobile phase (e.g., switch alcohol modifier in SFC).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_NoSep3 [label="A3: Introduce/change additives (0.1% TFA or DEA).", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_PoorRes1 [label="A1: Optimize additive concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_PoorRes2 [label="A2: Lower the flow rate.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_PoorRes3 [label="A3: Decrease the column temperature.", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_BadPeak1 [label="A1 (Tailing): Increase basic additive (DEA) concentration to mask silanols.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_BadPeak2 [label="A2 (Tailing/Fronting): Reduce sample concentration to check for mass overload.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_BadPeak3 [label="A3 (Fronting): Ensure sample is fully dissolved in mobile phase.", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_DriftRT1 [label="A1: Ensure column is fully equilibrated (flush with >10 column volumes).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_DriftRT2 [label="A2: Prepare fresh mobile phase daily.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_DriftRT3 [label="A3: Check for system leaks and ensure stable column temperature.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> NoSep; Start -> PoorRes; Start -> BadPeak; Start -> DriftRT;

NoSep -> Sol_NoSep1 [label="Wrong CSP?"]; NoSep -> Sol_NoSep2 [label="Wrong MP?"]; NoSep -> Sol_NoSep3 [label="Wrong Additive?"];

PoorRes -> Sol_PoorRes1 [label="Suboptimal Interactions?"]; PoorRes -> Sol_PoorRes2 [label="Insufficient Interaction Time?"]; PoorRes -> Sol_PoorRes3 [label="Thermodynamics?"];

BadPeak -> Sol_BadPeak1 [label="Secondary Interactions?"]; BadPeak -> Sol_BadPeak2 [label="Overload?"]; BadPeak -> Sol_BadPeak3 [label="Solubility Issue?"];

DriftRT -> Sol_DriftRT1 [label="Equilibrium?"]; DriftRT -> Sol_DriftRT2 [label="MP Stability?"]; DriftRT -> Sol_DriftRT3 [label="Hardware Issue?"]; } end_dot Caption: Troubleshooting Decision Tree for Chiral Separation.

Q: My peaks are showing significant tailing. What is the most likely cause and solution?

A: Peak tailing is the most common problem for this type of compound and is almost always caused by secondary ionic interactions between the analyte and acidic silanol groups on the silica surface of the CSP.[9][16]

-

Primary Cause: The basic piperidine nitrogen interacts strongly with residual silanols.

-

Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at 0.1% - 0.2% is highly effective.[14] The amine additive competes with your analyte for the active silanol sites, effectively masking them and resulting in a more symmetrical peak shape.[9] If you are already using a basic additive, a slight increase in its concentration may improve the peak shape further.

Q: I have poor resolution (Rs < 1.5). How can I improve it?

A: Poor resolution means the CSP is not discriminating well enough between the enantiomers under the current conditions.

-

Optimize Mobile Phase Composition: Small changes in the ratio of the organic modifier (e.g., alcohol percentage in normal phase or SFC) can have a large impact on selectivity. Systematically vary the modifier percentage (e.g., from 10% to 30% in 5% increments) to find the optimal point.

-

Lower the Temperature: Chiral separations are often enthalpically driven. Lowering the column temperature (e.g., from 40°C to 25°C) can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, enhancing resolution.[9]

-

Reduce the Flow Rate: Decreasing the flow rate gives the enantiomers more time to interact with the stationary phase, which can lead to better separation.[9] Try reducing the flow rate by 25-50%.

Q: I am seeing peak fronting. What does this indicate?

A: Peak fronting is less common than tailing but typically points to two main issues:[17][18]

-

Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, leading to a distorted, fronting peak. To fix this, simply dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed overload.[17]

-

Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet. Whenever possible, dissolve your sample in the initial mobile phase.[9]

Q: My retention times are unstable and drifting. What should I check?

A: Drifting retention times indicate that the system is not in equilibrium.[9]

-

Column Equilibration: This is the most common cause. Chiral columns, especially when additives are used, can require longer equilibration times than achiral columns. Ensure you are flushing the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[9]

-

Mobile Phase Instability: Prepare fresh mobile phase daily. Volatile components (especially additives like DEA or TFA) can evaporate over time, changing the mobile phase composition and affecting retention.[9]

-

Temperature and Pressure Fluctuations: Ensure your column oven provides stable temperature control. Check your system for any pressure fluctuations that might indicate a leak.

Illustrative Experimental Protocol (SFC Method)

This protocol describes a starting point for developing a chiral SFC method for 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid.

// Nodes P1 [label="1. Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="2. SFC System & Column Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="3. Initial Screening Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P4 [label="4. Data Analysis & Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; P5 [label="5. Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; P6 [label="6. Final Method", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges P1 -> P2 [label="Dissolve sample (1 mg/mL)\nin Methanol"]; P2 -> P3 [label="Install Chiralpak CSP\nEquilibrate System"]; P3 -> P4 [label="Run isocratic elution"]; P4 -> P5 [style=bold, label="Evaluate Resolution (Rs)\n& Peak Shape (Tf)"]; P5 -> P4 [label="Iterate: Adjust % Modifier,\nAdditive, Temperature"]; P5 -> P6 [label="Rs > 1.5, Tf = 0.9-1.2"]; } end_dot Caption: Workflow for Chiral SFC Method Development.

1. Instrumentation and Materials:

-

Analytical SFC system with back pressure regulator and column oven.

-

Chiral Stationary Phase: e.g., A polysaccharide-based CSP (Immobilized Amylose or Cellulose derivative), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: Supercritical CO2.

-

Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA) (v/v).

-

Sample: 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, racemic standard.

2. Sample Preparation:

-

Prepare a stock solution of the racemic compound at 1.0 mg/mL in methanol.

-

Dilute this stock to a working concentration of 0.1 mg/mL using methanol.

3. Chromatographic Conditions (Starting Point):

| Parameter | Setting | Rationale |

| Column | Polysaccharide-based CSP | Broad applicability for chiral separations.[7] |

| Mobile Phase | CO2 / Methanol (with 0.2% DEA) | Methanol is a common polar modifier in SFC. DEA is critical for good peak shape of the basic piperidine moiety.[5][6] |

| Gradient/Isocratic | Isocratic: 80% A / 20% B | Start with a simple isocratic run for initial screening. |

| Flow Rate | 3.0 mL/min | Typical for analytical SFC, providing fast analysis times. |

| Back Pressure | 150 bar | Standard pressure to maintain CO2 in a supercritical state.[1] |

| Column Temp. | 40 °C | A common starting temperature. Can be optimized later. |

| Detection | UV at 260 nm | Based on the fluorobenzyl group. |

| Injection Vol. | 5 µL | A standard volume to avoid initial overload. |

4. Method Optimization:

-

No Separation: If no separation is observed, try a different polysaccharide CSP or a zwitterionic CSP.

-

Poor Resolution:

-

Vary the percentage of the co-solvent (Methanol w/ DEA) from 15% to 35% in 5% steps.

-

Lower the temperature to 30°C or 25°C.

-

-

Poor Peak Shape: If tailing persists, increase the DEA concentration in the methanol modifier to 0.3%. If fronting is observed, decrease the sample concentration.

By following this structured approach, researchers can effectively develop and troubleshoot methods for the challenging enantiomeric separation of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, ensuring accurate and reliable results for pharmaceutical development and quality control.

References

-

Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. PubMed. Available at: [Link]

-

Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation. PubMed. Available at: [Link]

-

Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC. University of Vienna. Available at: [Link]

-

Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. PubMed. Available at: [Link]

-

Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. ResearchGate. Available at: [Link]

-

Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. Available at: [Link]

-

Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

-

Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

-

Supercritical fluid chromatography. Wikipedia. Available at: [Link]

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]

-

additives for chiral. Chromatography Forum. Available at: [Link]

-

Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. ResearchGate. Available at: [Link]

-

Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

-

A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]

-

Chiral separation of nipecotic acid amides. PubMed. Available at: [Link]

Sources

- 1. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 2. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selvita.com [selvita.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chiraltech.com [chiraltech.com]

- 11. Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. additives for chiral - Chromatography Forum [chromforum.org]

- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. agilent.com [agilent.com]

Validation & Comparative

A Comprehensive Guide to the Biological Validation of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid: A Comparative Analysis of GABA Transporter Inhibition

This guide provides a detailed framework for the biological validation of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, a novel compound with therapeutic potential in neuroscience. By leveraging established principles of GABAergic modulation, we present a comparative analysis against known GABA transporter (GAT) inhibitors, offering researchers, scientists, and drug development professionals a robust methodology for assessing its biological activity and potential as a lead compound.

Introduction: The Significance of GABA Transporter Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[1][2] Inhibition of these transporters can elevate extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism of action is a clinically validated strategy for the treatment of several neurological and psychiatric disorders, including epilepsy and anxiety.[3][4]

The piperidine-3-carboxylic acid scaffold, a core component of the well-characterized GAT inhibitor nipecotic acid, has been a focal point for the development of novel GAT inhibitors.[5][6] One such prominent derivative is Tiagabine (Gabitril®), a potent and selective GAT-1 inhibitor widely used as an antiepileptic drug.[2][3][7] The structural similarity of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid to these established GAT inhibitors strongly suggests its potential to modulate GABAergic signaling. This guide outlines a systematic approach to validate this hypothesis through a series of in vitro experiments, comparing its activity with that of nipecotic acid and Tiagabine.

Experimental Rationale and Design

The validation of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid as a potential GAT inhibitor requires a multi-faceted experimental approach. The core of this strategy is to quantify the compound's ability to bind to and inhibit the function of GABA transporters. By comparing these quantitative measures against well-established GAT inhibitors, we can ascertain its potency and potential selectivity.

Selection of Comparative Compounds

To provide a meaningful context for the biological activity of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, two reference compounds have been selected:

-

Nipecotic Acid: The parent compound of many GAT inhibitors, it serves as a fundamental benchmark for GAT inhibition.[5]

-

Tiagabine: A clinically approved, potent, and selective GAT-1 inhibitor, representing the current standard of care in its class.[2][3]

Experimental Workflow

The validation process will follow a logical progression from initial binding affinity determination to functional inhibition assays. This workflow ensures a comprehensive characterization of the compound's interaction with GABA transporters.

Caption: Experimental workflow for the validation of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments designed to validate the biological activity of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid.

Radioligand Binding Assay for GAT-1

This assay determines the binding affinity (Ki) of the test compound to the GAT-1 transporter by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or from cells recombinantly expressing human GAT-1.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-Tiagabine (or another suitable GAT-1 radioligand) and varying concentrations of the test compound (1-(2-Fluorobenzyl)piperidine-3-carboxylic acid), nipecotic acid, and Tiagabine.

-

Equilibrium: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-